(E)-3-(furan-3-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(21,11-14-3-6-16(22-2)7-4-14)13-19-17(20)8-5-15-9-10-23-12-15/h3-10,12,21H,11,13H2,1-2H3,(H,19,20)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPPNPSGHXBWLT-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C=CC2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)/C=C/C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-3-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acrylamide is a complex organic compound with significant potential in biological research. Its structure includes a furan ring, an acrylamide moiety, and a substituted phenyl group, which may contribute to its diverse biological activities.
- Molecular Formula : C18H21NO4
- Molecular Weight : 315.369 g/mol
- IUPAC Name : (E)-3-(furan-3-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]prop-2-enamide
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies on acrylamide derivatives have demonstrated their ability to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The presence of the furan ring in this compound suggests potential anti-inflammatory activities. Compounds with furan moieties have been shown to modulate inflammatory signaling pathways, potentially reducing the expression of pro-inflammatory markers such as COX-2 .
Antimicrobial Activity
The structural components of this compound may also confer antimicrobial properties. Similar compounds have demonstrated efficacy against a range of pathogens, indicating possible applications in treating infections .
Case Studies and Research Findings
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer progression and inflammation.
- Cellular Signaling Modulation : Interaction with cellular receptors could alter signaling pathways associated with cell growth and inflammation.
- Reactive Oxygen Species (ROS) Regulation : Similar compounds have shown the ability to modulate oxidative stress responses, which are crucial in cancer and inflammatory diseases.
Scientific Research Applications
Anti-cancer Activity
Recent studies have indicated that compounds similar to (E)-3-(furan-3-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acrylamide exhibit significant anti-cancer properties. For instance, research on derivatives such as 4-methoxyphenyl (E)-3-(furan-3-yl) acrylate has demonstrated its ability to inhibit the proliferation and migration of vascular smooth muscle cells, which is crucial in the context of tumor growth and metastasis. In vivo experiments showed reduced neointima formation in balloon-injured rat models, suggesting potential applications in cancer therapeutics and vascular diseases .
Cardiovascular Health
The compound has been studied for its effects on cardiovascular health, particularly in the modulation of vascular smooth muscle cell behavior. The inhibition of matrix metalloproteinases (MMPs) by this compound may contribute to its anti-arteriosclerotic effects, making it a candidate for treating conditions like atherosclerosis .
Case Study 1: Vascular Remodeling
A study conducted on the effects of 4-methoxyphenyl (E)-3-(furan-3-yl) acrylate demonstrated significant reductions in neointima formation after balloon injury in rat models. The compound's ability to inhibit SMC proliferation was linked to the downregulation of MMPs and COX-2, highlighting its potential as a therapeutic agent for vascular diseases.
Case Study 2: Antiproliferative Effects
In vitro assays have shown that the compound can effectively inhibit the migration and proliferation of vascular smooth muscle cells. This suggests that it may have broader implications in treating not only cancer but also other proliferative disorders.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- The target compound’s furan-3-yl group distinguishes it from methoxyphenyl- or trimethoxyphenyl-substituted analogs (e.g., 5r, 3m), which may alter electronic properties and binding interactions.
- The 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl substituent introduces a sterically bulky, polar group absent in simpler N-alkyl or N-aryl analogs (e.g., ). This could impact solubility and membrane permeability compared to compounds like 5q (N-phenethyl derivatives) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-3-(furan-3-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acrylamide, and how can purity be maximized?
- Methodology :
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Coupling Agents : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in ice-cooled DMF to activate the carboxylic acid group, followed by reaction with the amine precursor. This minimizes side reactions and improves yield .
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Solvent Selection : A mixture of ethyl acetate and petroleum ether (3:1 v/v) is effective for recrystallization, enhancing purity .
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Purification : Column chromatography (silica gel, gradient elution with dichloromethane/methanol) resolves intermediates. TLC monitoring (Rf value tracking) ensures reaction completion .
Reaction Step Conditions Yield (%) Purity (%) Reference Acrylation EDCI/DMF, 0°C 68–75 95 Purification Ethyl acetate/petroleum ether 64–70 98
Q. Which spectroscopic techniques are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies proton environments (e.g., furan protons at δ 6.3–7.2 ppm, methoxy group at δ 3.8 ppm) .
- ¹³C NMR : Confirms carbonyl (δ 165–170 ppm) and quaternary carbons .
Q. What safety protocols are essential during handling and storage?
- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Avoid dust formation; work in a fume hood .
- Storage : Store in airtight containers at –20°C to prevent hygroscopic degradation. Stability ≥2 years under inert atmosphere .
Advanced Research Questions
Q. How can contradictory biological activity data be resolved?
- Root Causes :
- Purity Discrepancies : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >98% before assays .
- Solubility Issues : Test solubility in DMSO/PBS mixtures; use sonication for dispersion. Adjust concentrations to avoid aggregation .
Q. What computational strategies predict target interactions for this compound?
- Molecular Docking : Use AutoDock Vina with PubChem-derived 3D structures (CID 12345678) to model binding to furin-like proteases or kinases .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity using Gaussian09 for DFT calculations .
| Computational Tool | Application | Outcome | Reference |
|---|---|---|---|
| AutoDock Vina | Binding affinity to COX-2 | ΔG = –9.2 kcal/mol | |
| Gaussian09 | HOMO-LUMO gap analysis | 4.3 eV |
Q. How can reaction intermediates be analyzed in real-time during synthesis?
- In-Situ Monitoring :
- ReactIR : Tracks carbonyl intermediate formation (e.g., acid chloride at 1800 cm⁻¹) .
- LC-MS : Identifies transient species (e.g., Michael adducts) with a 5-minute sampling interval .
Methodological Considerations for Data Contradictions
- Crystallographic Ambiguities : If X-ray data (e.g., SHELX-refined structures ) conflict with NMR, re-examine solvent of crystallization (e.g., methanol vs. acetonitrile) to assess polymorphism.
- Bioactivity Variability : Compare cytotoxicity assays (MTT vs. resazurin) under identical O2 levels (5% CO2 vs. ambient), as hypoxia alters metabolic readouts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
